molecular formula C22H24N4OS B2914846 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide CAS No. 1421456-57-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2914846
CAS No.: 1421456-57-6
M. Wt: 392.52
InChI Key: QGKTWIZHUWAMMD-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide, due to its complex chemical structure, is likely involved in research focusing on chemical synthesis, exploring novel organic compounds, and their potential biological activities. While specific information on this compound was not found, insights can be drawn from similar compounds and their applications in medicinal chemistry and biological studies.

  • Opioid Kappa Agonists Development

    Research on related compounds, such as the synthesis and evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their biological evaluation as opioid kappa agonists, highlights the process of modifying chemical structures to enhance biological activity. Such studies focus on conformational analysis to identify compounds with potent analgesic effects and minimal side effects, showcasing the importance of structural specificity in drug development (Costello et al., 1991).

  • Antimicrobial and Insecticidal Agents

    The design and synthesis of heterocycles incorporating thiadiazole moieties against pests like the cotton leafworm, and the exploration of antimicrobial activities, illustrate the compound's potential application in developing pesticides and antimicrobial agents. Such research involves creating and testing novel chemical entities for their efficacy against various biological targets (Fadda et al., 2017).

  • Antitumor Agents

    The synthesis of classical and nonclassical antifolates as potential dihydrofolate reductase inhibitors and antitumor agents indicates the role of such compounds in cancer research. Developing compounds with selective inhibition properties against tumor cells is crucial for advancing cancer treatment options (Gangjee et al., 2007).

  • Antitumor and Antimicrobial Activity

    The synthesis of novel heterocycles with antipyrine moiety for antimicrobial activity against specific cell lines demonstrates the compound's potential in creating new therapeutic agents. Such research aims to find compounds with high efficacy and low toxicity for treating various diseases (Bondock et al., 2008).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-19(23-12-11-16-7-3-1-4-8-16)14-28-22-21-20(25-15-26-22)18(13-24-21)17-9-5-2-6-10-17/h2,5-7,9-10,13,15,24H,1,3-4,8,11-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKTWIZHUWAMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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